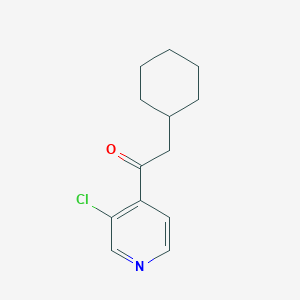

3-Chloro-4-pyridyl cyclohexylmethyl ketone

Description

Significance of Ketone Functionalities in Chemical Synthesis and Biological Systems

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com This functional group is of paramount importance in both industrial and biological chemistry.

In chemical synthesis , the carbonyl group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones highly reactive and versatile intermediates. numberanalytics.com They participate in a wide array of chemical transformations, including:

Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other valuable intermediates. ebsco.com

Enolate Formation: The acidity of the α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles used in crucial carbon-carbon bond-forming reactions like the aldol (B89426) condensation. numberanalytics.com

Reduction and Oxidation: Ketones can be reduced to secondary alcohols or undergo oxidation reactions such as the Baeyer-Villiger oxidation to form esters. nih.gov

The versatility of ketones makes them central to the synthesis of complex molecules, including pharmaceuticals, fragrances, and polymers. nih.govyoutube.com For instance, the synthesis of steroids and certain hormones heavily relies on reactions involving ketone functionalities. numberanalytics.com

In biological systems , the ketone group is present in numerous biologically important molecules. For example, steroid hormones like progesterone (B1679170) contain ketone functional groups that are crucial for their biological activity. youtube.com Ketones are also key intermediates in metabolic pathways. ebsco.com

Importance of Pyridine (B92270) Derivatives as Nitrogen-Containing Heterocycles

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Its derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. nih.govtandfonline.comsciencepublishinggroup.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for interactions with biological targets such as enzymes and receptors. ajrconline.org

Pyridine-containing compounds have been reported to exhibit a broad spectrum of pharmacological effects, including:

Antifungal nih.govtandfonline.com

Antibacterial nih.govtandfonline.com

Anticancer nih.govtandfonline.com

Antiviral nih.govtandfonline.com

Anti-inflammatory nih.govtandfonline.com

The incorporation of a pyridine nucleus is a common strategy in drug discovery to enhance the pharmacokinetic properties of lead compounds, such as solubility and bioavailability. ajrconline.org

Role of Cyclohexyl Moieties in Molecular Architecture and Interactions

The cyclohexyl group is a non-polar, cyclic alkyl moiety frequently incorporated into drug molecules. Its inclusion serves several purposes in drug design:

Increased Lipophilicity: The hydrophobic nature of the cyclohexyl ring can enhance the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Conformational Rigidity: Compared to open-chain alkyl groups, the cyclohexyl ring has restricted conformational freedom. This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased affinity and selectivity. nih.gov

Space-Filling: The bulky nature of the cyclohexyl group can allow it to effectively fill hydrophobic pockets within a receptor or enzyme active site, contributing to stronger binding interactions. nih.gov

Metabolic studies have shown that cyclohexyl groups can undergo hydroxylation, which is a key step in drug metabolism. nih.govnih.gov

Contextualizing Halogenation (Chlorine) in Organic Synthesis and Reactivity

The introduction of a chlorine atom onto an organic scaffold, a process known as chlorination, is a powerful tool in organic synthesis. fiveable.menumberanalytics.comrsc.org The presence of a chlorine atom can significantly alter the physical and chemical properties of a molecule.

In the context of a pyridine ring, a chlorine substituent can:

Influence Reactivity: Chlorine is an electron-withdrawing group, which can affect the electron density of the pyridine ring and influence its reactivity in substitution reactions. mdpi.com

Serve as a Synthetic Handle: The carbon-chlorine bond can be a site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of other functional groups. mdpi.com

Modulate Biological Activity: In medicinal chemistry, the introduction of a chlorine atom can enhance the biological activity of a compound by influencing its binding to a target or by altering its metabolic stability. nih.gov Chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding.

Overview of Current Research Landscape for Related Chemical Scaffolds

Research into pyridyl ketone derivatives is an active area of investigation, driven by their potential applications in medicinal chemistry and materials science. smmu.edu.cnresearchgate.netnih.gov Studies have explored the synthesis and biological evaluation of various pyridyl ketones, revealing a range of activities. nih.gov For example, some pyridyl ketone derivatives have been investigated for their anticancer and antimicrobial properties. smmu.edu.cn

The synthesis of pyridyl ketones can be achieved through various methods, and the development of efficient and practical synthetic routes, including continuous flow methodologies, is an ongoing area of research. researchgate.net Furthermore, the photochemical properties of some pyridyl ketones have been studied, revealing the formation of persistent radical intermediates upon UV irradiation, which could have implications for their use as photosensitizers or photoinitiators. nih.gov The ability of pyridyl ketones to act as ligands for metal complexes is also being explored, with applications in catalysis. acs.org

The table below presents a selection of pyridyl ketone derivatives and their reported areas of research interest.

| Compound Name | Area of Research Interest |

| Phenyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |

| p-Tolyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |

| 4-Methoxyphenyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |

| Di-2-pyridyl ketone | Photochemistry, radical formation nih.gov |

| Phenyl-2-pyridyl ketone | Photochemistry, radical formation nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)-2-cyclohexylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-12-9-15-7-6-11(12)13(16)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWNYNXJWQBXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696462 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-42-7 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone and Analogues

Strategies for Ketone Synthesis with Pyridine (B92270) and Cyclohexane (B81311) Moieties

The formation of the ketone is a critical step in the synthesis of 3-Chloro-4-pyridyl cyclohexylmethyl ketone. Several established methods for ketone synthesis can be adapted for this purpose, each with its own set of advantages and challenges.

A primary strategy for constructing ketones involves the formation of a carbon-carbon bond between an acyl group and a suitable nucleophile or electrophile. In the context of the target molecule, this would typically involve the reaction of a pyridine-containing electrophile with a cyclohexane-containing nucleophile, or vice versa.

One of the most common methods for ketone synthesis is the reaction of an organometallic reagent with an activated carboxylic acid derivative. For the synthesis of this compound, this could involve the preparation of a cyclohexylmethyl organometallic species, such as cyclohexylmethylmagnesium bromide (a Grignard reagent), and its subsequent reaction with a suitable 3-chloro-4-pyridyl electrophile. Examples of such electrophiles include acyl chlorides, anhydrides, or activated esters like S-(2-pyridyl) thioates. researchgate.netresearchgate.netdigitellinc.com The use of a copper catalyst, such as copper(I) cyanide, can facilitate the regioselective coupling of Grignard reagents with thiopyridine esters to yield the desired ketone. digitellinc.com

Another approach involves the Kröhnke pyridine synthesis, which is a powerful method for preparing highly functionalized pyridines. wikipedia.org This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct route to the target ketone, it highlights a method for constructing substituted pyridine rings that could be further functionalized.

The table below summarizes some relevant carbon-carbon bond-forming reactions for the synthesis of pyridyl ketones.

| Reaction Type | Pyridine Substrate | Cyclohexane Reagent | Catalyst/Conditions | Key Features |

| Grignard Reaction | 3-Chloro-4-pyridylcarbonyl chloride | Cyclohexylmethylmagnesium bromide | Anhydrous ether or THF | Versatile but can be sensitive to functional groups. |

| Cu-catalyzed Coupling | S-(2-pyridyl) 3-chloro-4-pyridinecarboxylate | Cyclohexylmethylmagnesium bromide | CuCN | Milder conditions and good yields for ketone synthesis from thioesters. digitellinc.com |

| Suzuki-Miyaura Coupling | 3-Chloro-4-pyridylboronic acid | Cyclohexylacetyl chloride | Palladium catalyst | A modern cross-coupling method, though less common for direct ketone synthesis from acyl halides. |

An alternative strategy for ketone synthesis is the oxidation of a corresponding secondary alcohol. This precursor alcohol, (3-chloro-4-pyridyl)(cyclohexylmethyl)methanol, could be synthesized by the addition of a cyclohexylmethyl Grignard reagent to 3-chloro-4-pyridinecarboxaldehyde. The subsequent oxidation of this secondary alcohol to the target ketone can be achieved using a variety of oxidizing agents.

Commonly used oxidants for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). However, due to the environmental concerns associated with chromium, alternative methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane (DMP) oxidation are often preferred. These methods are generally milder and compatible with a wider range of functional groups.

The following table outlines some oxidative methods applicable to the synthesis of the target ketone.

| Oxidation Method | Oxidizing Agent(s) | Solvent | Typical Reaction Conditions |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | 0°C to room temperature |

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Room temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | -78°C to room temperature |

| Dess-Martin Oxidation | Dess-Martin periodinane | Dichloromethane (DCM) | Room temperature |

Nucleophilic acylation reactions provide another direct route to ketones. The most well-known of these is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.combyjus.comorganic-chemistry.orgyoutube.com For the synthesis of this compound, this would entail the acylation of 3-chloropyridine (B48278) with cyclohexylacetyl chloride.

However, Friedel-Crafts acylations on pyridine rings are often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom can also coordinate with the Lewis acid catalyst, further deactivating the ring. Despite these difficulties, under certain conditions, Friedel-Crafts acylation can be a viable method, particularly for more reactive pyridine derivatives or with the use of more potent catalytic systems. sigmaaldrich.comorganic-chemistry.org

An alternative to the classical Friedel-Crafts reaction is the use of pyridinium salts to activate the pyridine ring towards nucleophilic attack. acs.orgkaist.ac.kr For instance, N-acylpyridinium salts can be prepared and subsequently reacted with an organometallic reagent. Pyridine itself can act as a nucleophilic catalyst in acylation reactions, typically activating an acylating agent. acs.orgchemtube3d.comrsc.org

Construction of Substituted Pyridine Rings and Cyclohexane Derivatives

The introduction of a chlorine atom at the 3-position of the pyridine ring is a key transformation. Direct halogenation of pyridine is often difficult to control and can lead to a mixture of products. Therefore, more regioselective methods are generally employed.

One common strategy involves the use of a directing group. For example, starting with 3-aminopyridine, a Sandmeyer reaction can be used to introduce a chlorine atom at the 3-position. Alternatively, the synthesis can start from a pre-functionalized pyridine ring, such as 3-hydroxypyridine, which can be converted to the corresponding 3-chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

The synthesis of cyanopyridines, such as 2-chloro-4-cyanopyridine (B57802) or 4-chloro-3-cyanopyridine (B120827), can also serve as a pathway to the desired 3-chloropyridine scaffold. chemicalbook.comthieme-connect.dechemicalbook.comresearchgate.net These intermediates can be synthesized from the corresponding pyridine N-oxides and subsequently converted to the target structure. chemicalbook.com For example, 4-chloro-3-cyanopyridine can be prepared from 4-chloronicotinamide (B1582929) by dehydration. chemicalbook.com

The cyclohexylmethyl fragment can be derived from several readily available starting materials. Cyclohexylmethanol, for instance, can be oxidized to cyclohexanecarboxaldehyde, which can then undergo a Wittig reaction to form cyclohexylacetonitrile. Hydrolysis of the nitrile would then yield cyclohexylacetic acid, which can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

An alternative route to cyclohexylacetyl chloride is through the Arndt-Eistert homologation of cyclohexanecarboxylic acid. A method for preparing cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid has also been reported, which involves a Diels-Alder reaction followed by hydrogenation, chlorination, and a Friedel-Crafts reaction. google.com This demonstrates a sequence for constructing the cyclohexane ring and introducing the carbonyl group in a multi-step one-pot process. google.com

Multi-Component Reactions and Tandem Processes in Complex Molecule Assembly

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex products by combining three or more reactants in a single step. rsc.orgnih.gov This approach enhances efficiency by minimizing purification steps, reducing solvent waste, and saving time. The Hantzsch pyridine synthesis, a foundational MCR, combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to produce dihydropyridines, which can then be oxidized to the corresponding pyridine. wikipedia.org

For a molecule like a this compound analogue, a hypothetical four-component reaction could be envisioned. This might involve the condensation of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate, a method known to produce 2-aminopyridines in moderate to good yields. thieme-connect.com Such strategies are particularly useful when the synthesis of the required α,β-unsaturated ketone precursors is challenging. thieme-connect.com

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only after the formation of an intermediate in the previous step. A novel tandem process for synthesizing substituted pyridines involves the dearomatization of a pyridine substrate followed by an asymmetric allylic alkylation. acs.org This one-pot sequence allows for the creation of highly enantioenriched C-3-substituted tetrahydropyridine (B1245486) products, which are valuable synthetic building blocks. acs.org For instance, an iridium-catalyzed 1,2-hydrosilylation of a pyridine can generate an N-silyl enamine, which then acts as a nucleophile in a subsequent palladium-catalyzed alkylation. acs.org

Table 1: Hypothetical Four-Component Synthesis of a Pyridine Analogue

This table outlines a conceptual multi-component approach for synthesizing a polysubstituted pyridine scaffold, which could be a precursor to analogues of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Type |

| Cyclohexyl methyl ketone | Malononitrile | Aromatic Aldehyde | Ammonium Acetate | Acetic Acid / Ethanol | Polysubstituted 2-Aminopyridine |

Advanced Synthetic Techniques for Improved Efficiency

To meet the demands of modern chemical synthesis for speed, efficiency, and sustainability, advanced techniques are frequently employed. These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to traditional approaches.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, offering significant advantages over conventional heating methods. youngin.com By using microwave irradiation, reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields. youngin.comnih.gov

The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, is a classic method that has been successfully adapted to microwave conditions. youngin.com Traditionally, this reaction requires the isolation of a dienone intermediate, which is then heated to high temperatures to induce cyclodehydration. beilstein-journals.org Under microwave irradiation, the Michael addition and subsequent cyclodehydration can occur in a single step, often in minutes instead of hours, and with superior yields. youngin.combeilstein-journals.org Similarly, other MCRs for pyridine synthesis have been shown to be highly efficient under microwave heating, sometimes proceeding in neat (solvent-free) conditions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

The data below, adapted from literature on analogous systems, illustrates the typical enhancements seen with microwave-assisted synthesis. youngin.com

| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | Ethyl β-aminocrotonate, 1-Phenylprop-2-yn-1-one | DMSO | 170 | 20 min | 51 |

| Microwave Irradiation | Ethyl β-aminocrotonate, 1-Phenylprop-2-yn-1-one | DMSO | 170 | 20 min | 81 |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In pyridine synthesis, this often involves employing one-pot multicomponent reactions, using environmentally friendly solvents like water or ethanol, and utilizing greener catalysts. nih.govresearchgate.net

Several studies have demonstrated the successful synthesis of pyridine derivatives using green protocols. researchgate.netnih.gov For instance, efficient MCRs have been developed in aqueous media, which significantly reduces the environmental impact associated with volatile organic solvents. wikipedia.orgnih.gov The use of catalysts that are less toxic and more sustainable, such as iron(III) chloride (FeCl₃), has been reported for the facile cyclization of ketoxime acetates and aldehydes to form substituted pyridines. rsc.org This iron-catalyzed method proceeds with good functional group tolerance and high yields without requiring any additives. rsc.org Combining these approaches, such as performing a microwave-assisted, one-pot, multi-component reaction in a green solvent, represents a state-of-the-art strategy for sustainable chemical synthesis. nih.govnih.gov

Table 3: Overview of Green Chemistry Strategies in Pyridine Synthesis

| Green Approach | Example Reaction | Advantage | Reference |

| Green Solvent | Four-component synthesis of dihydropyridines | Reaction proceeds in water, avoiding organic solvents. | wikipedia.org |

| Green Catalyst | Iron-catalyzed cyclization of ketoxime acetates and aldehydes | Uses an inexpensive, low-toxicity iron catalyst instead of precious or heavy metals. | rsc.org |

| Energy Efficiency | Microwave-assisted MCR for pyridinyl-1,3,5-triazines | Drastically reduces reaction time and energy consumption compared to conventional heating. | nih.gov |

| Atom Economy | One-pot multi-component synthesis of pyridines | Maximizes the incorporation of reactant atoms into the final product, reducing waste. | thieme-connect.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of chemical reactivity, characterized by its electrophilic carbon atom and the potential for enolate formation at the adjacent methylene (B1212753) position.

The carbonyl carbon of 3-Chloro-4-pyridyl cyclohexylmethyl ketone is electrophilic due to the polarity of the carbon-oxygen double bond and the inductive effect of the electron-withdrawing 3-chloro-4-pyridyl substituent. This makes it susceptible to attack by a wide range of nucleophiles. jst.go.jplibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com

The rate of nucleophilic addition is enhanced by the electron-withdrawing character of the pyridine (B92270) ring, which increases the partial positive charge on the carbonyl carbon. jst.go.jp However, the bulky cyclohexyl group provides significant steric hindrance, which can modulate the accessibility of the carbonyl carbon to the incoming nucleophile. libretexts.org Reactions with strong, irreversible nucleophiles like Grignard reagents (e.g., MeMgBr) or organolithium reagents would lead to the formation of tertiary alcohols. Weaker, reversible nucleophiles such as cyanide or alcohols can also add to the carbonyl group, often under acidic or basic catalysis to form cyanohydrins or acetals, respectively. jst.go.jpwikipedia.org

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a protic solvent or during an acidic workup to give the final alcohol product. libretexts.org

The ketone functional group can be readily reduced to the corresponding secondary alcohol, (1-(3-chloro-4-pyridyl)cyclohexyl)methanol. A variety of reducing agents can accomplish this transformation, with the stereochemical outcome being a key consideration due to the formation of a new stereocenter. dicp.ac.cn

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdicp.ac.cn The stereoselectivity of the reduction of cyclic ketones, such as the cyclohexyl moiety in this molecule, is influenced by the steric bulk of both the substrate and the reducing agent. uwindsor.ca For unhindered ketones, hydride attack generally occurs from the less hindered face to produce the thermodynamically more stable equatorial alcohol. However, in a molecule like this compound, the large pyridyl and cyclohexyl groups create a complex steric environment.

For prochiral ketones, enantioselective reduction can be achieved using chiral reducing agents or catalysts. dicp.ac.cnnih.gov For instance, the Corey-Itsuno reduction (using a CBS catalyst) or reductions with chiral boranes like Alpine-Borane are known to give high enantiomeric excess for aryl ketones, which are analogous to the pyridyl ketone . nih.govnih.gov The choice of catalyst and reaction conditions can dictate the facial selectivity of the hydride attack, leading to either the (R)- or (S)-enantiomer of the alcohol product.

Below is a table illustrating the enantioselective reduction of analogous aryl ketones, demonstrating the high degree of stereo-control achievable with modern catalytic systems.

| Ketone Substrate (Analog) | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (S)-CBS catalyst, BH₃·SMe₂ | (S)-1-Phenylethanol | 97% | libretexts.org |

| 2-Acetylpyridine | Spiroborate ester catalyst, BH₃·SMe₂ | (R)-1-(2-pyridyl)ethanol | 96% | libretexts.org |

| 4-Acetylpyridine | Spiroborate ester catalyst, BH₃·SMe₂ | (R)-1-(4-pyridyl)ethanol | 95% | libretexts.org |

| 1-(p-Tolyl)ethan-1-one | Ir-f-Binaphane/Ti(O-iPr)₄/I₂ | (R)-N-(1-(p-tolyl)ethyl)anisidine | 96% | nih.gov |

This table presents data for compounds analogous to this compound to illustrate typical stereoselectivities in ketone reduction.

The methylene protons alpha (α) to the carbonyl group are acidic and can be removed by a base to form a resonance-stabilized enolate anion. wikipedia.org182.160.97 The resulting enolate is a potent nucleophile and can react with various electrophiles, primarily at the α-carbon, to form new carbon-carbon bonds. 182.160.97quimicaorganica.org

For this compound, enolization can only occur at the methylene bridge. The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product, though in this case, only one regioisomeric enolate is possible. The choice of base and reaction conditions is crucial. ehu.esyoutube.com

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to rapid and irreversible deprotonation, forming the kinetic enolate. 182.160.97acs.org

Thermodynamic Control: Using a smaller, weaker base (e.g., NaOEt) at higher temperatures allows for an equilibrium to be established, favoring the formation of the more stable thermodynamic enolate. ehu.esacs.org

Once formed, the enolate can undergo reactions such as alkylation with alkyl halides. quimicaorganica.orgresearchgate.net For example, treatment with LDA followed by the addition of an electrophile like methyl iodide would result in the formation of 3-Chloro-4-pyridyl (1-cyclohexyl)ethyl ketone.

| Condition | Base | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Forms the less substituted (faster-forming) enolate. | 182.160.97ehu.es |

| Thermodynamic | Sodium Ethoxide (NaOEt) or Potassium t-Butoxide (KOtBu) | Higher (e.g., 25 °C) | Forms the more substituted (more stable) enolate. | ehu.esyoutube.com |

This table outlines the general conditions for achieving kinetic versus thermodynamic control in enolate formation.

Pyridine Ring Reactivity and Transformations

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom and the existing chloro and acyl substituents. The nitrogen atom is electron-withdrawing, making the ring electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack.

Pyridine rings are significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net The nitrogen atom withdraws electron density inductively and can be protonated under the strongly acidic conditions often used for EAS, further deactivating the ring. nih.gov Any substitution that does occur is directed to the C-3 (or C-5) position, as attack at C-2, C-4, or C-6 would lead to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom.

In this compound, the ring is already substituted at C-3 and C-4. The presence of the deactivating chloro and acyl groups makes further electrophilic substitution extremely difficult and would require harsh reaction conditions. If a reaction were forced, the incoming electrophile would likely be directed to the C-5 position, which is meta to both existing substituents.

The electron-deficient nature of the pyridine ring, exacerbated by the chloro and acyl substituents, makes it a target for nucleophilic aromatic substitution (SNAг). dicp.ac.cn Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. nih.gov

In this compound, the chlorine atom is at the C-3 position. Nucleophilic substitution at C-3 is much less favorable than at C-2 or C-4 because the negative charge in the reaction intermediate cannot be delocalized onto the ring nitrogen. However, the presence of the strongly electron-withdrawing ketone group at the C-4 position can activate the ring towards nucleophilic attack. While direct displacement of the C-3 chloro group by common nucleophiles would be slow, it is more feasible than in unsubstituted 3-chloropyridine (B48278). More advanced methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), are typically employed to functionalize the C-3 position of 3-chloropyridines. dicp.ac.cn

Halogen (Chlorine) Reactivity and Functional Group Interconversions

The chlorine atom at the C-3 position of the pyridine ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions like the Suzuki-Miyaura (using organoboranes), Stille (organostannanes), and Negishi (organozincs) couplings can be applied to halopyridines to introduce a wide variety of substituents. libretexts.orgwhiterose.ac.uk

The reactivity of the halide in these reactions follows the general trend: I > Br > OTf >> Cl > F. libretexts.org The carbon-chlorine bond is strong, making 3-chloropyridines less reactive substrates compared to their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems. libretexts.org However, successful couplings of chloropyridines have been achieved using highly active palladium catalysts, which may incorporate specific ligands like SPhos. nih.gov For example, a Negishi cross-coupling has been successfully performed on a substituted 3-chloropyridine derivative in the presence of Pd(OAc)₂ and the SPhos ligand. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | General Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Forms C-C bonds (e.g., biaryls, styrenes) | libretexts.orgacs.org |

| Stille Coupling | Organotin compound (stannane) | Forms C-C bonds, tolerant to many functional groups | whiterose.ac.uk |

| Negishi Coupling | Organozinc compound | Forms C-C bonds | whiterose.ac.uk |

| Heck Reaction | Alkene | Forms a new C-C bond at the alkene position | libretexts.org |

Pyridine and its derivatives can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like a halide) on the aromatic ring. youtube.comacs.org However, the reactivity is highly dependent on the position of the leaving group. The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comvaia.com

When attack occurs at these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. vaia.comvaia.com In contrast, for 3-halopyridines, the negative charge in the intermediate cannot be delocalized onto the nitrogen. vaia.com This lack of stabilization makes the 3-position significantly less reactive towards nucleophilic aromatic substitution compared to the 2- and 4-positions. vaia.com Consequently, direct displacement of the chlorine atom in this compound by a nucleophile is expected to be difficult under standard SNAr conditions. Ring activation, for instance through N-oxidation, can facilitate such substitutions. nih.gov

Table 3: Relative Reactivity of Chloropyridine Isomers in SNAr

| Isomer | Position of Chlorine | Reactivity towards Nucleophiles | Reason for Reactivity |

|---|---|---|---|

| 2-Chloropyridine | ortho to N | High | Intermediate stabilized by charge delocalization onto nitrogen. vaia.com |

| 4-Chloropyridine (B1293800) | para to N | High | Intermediate stabilized by charge delocalization onto nitrogen. vaia.comvaia.com |

| 3-Chloropyridine | meta to N | Low | Intermediate lacks stabilization via charge delocalization onto nitrogen. vaia.com |

Mechanistic Pathways of Key Reactions

Pyridyl ketones can be precursors to radical intermediates. Studies have shown that di-2-pyridyl ketone can produce a persistent radical upon UV irradiation. acs.org This radical formation is sensitive to both oxygen and the pH of the medium. acs.org The presence of a carbonyl group connected to the pyridine ring is considered critical for this type of radical production. acs.org While that study focused on 2-pyridyl ketones, it highlights a potential photochemical reactivity pathway for pyridyl ketones in general.

Another pathway involves the addition of acyl radicals to pyridinium (B92312) salts. youtube.com Acyl radicals, which are nucleophilic, tend to add to pyridinium salts at the 2- or 4-positions. youtube.com These radicals can be generated from various sources, such as the oxidation of aldehydes. youtube.com The reaction proceeds via a radical chain mechanism, where a radical adds to the activated pyridinium ring to form a radical cation, which then continues the chain. youtube.com

The carbonyl group of aldehydes and ketones can reversibly react with water to form hydrates (gem-diols) or with alcohols to form hemiacetals. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium lies heavily in favor of the keto form. nih.gov However, pyridinium ketones have been found to exist in equilibrium with substantial amounts of their corresponding hydrates and hemiacetals in aqueous and alcoholic solutions, respectively. nih.gov

The formation of a hydrate (B1144303) or hemiacetal is a measure of the stability of the starting ketone; the more the hydrate or hemiacetal forms, the less stable (or more electrophilic) the carbonyl group is. nih.gov The mechanism involves the nucleophilic attack of water or an alcohol on the electrophilic carbonyl carbon. khanacademy.org The positive charge on the nearby pyridinium nitrogen in quaternized pyridyl ketones strongly withdraws electron density, increasing the electrophilicity of the carbonyl carbon and shifting the equilibrium towards the hydrate or hemiacetal form. nih.gov

Table 4: Equilibrium of Pyridyl Ketone with Hydrate and Hemiacetal

| Reactant | Solvent | Equilibrium Product | Key Feature |

|---|---|---|---|

| Pyridyl Ketone | Water (H₂O) | Hydrate (gem-diol) | Equilibrium exists between ketone and hydrate forms. libretexts.org |

| Pyridyl Ketone | Alcohol (ROH) | Hemiacetal | Equilibrium exists between ketone and hemiacetal forms. nih.govkhanacademy.org |

Metal-Mediated and Catalyzed Transformations Involving the Ketone and Pyridine Moieties

The structure of this compound features two primary reactive sites for metal-mediated and catalyzed transformations: the chloro-substituted pyridine ring and the ketone functional group. The presence of the chlorine atom on the electron-deficient pyridine ring makes it a suitable substrate for various cross-coupling reactions. Simultaneously, the ketone moiety can undergo a range of catalytic transformations, including reduction and C-C bond activation.

Transformations at the Pyridine Moiety:

The carbon-chlorine bond at the C-3 position of the pyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the pyridine nitrogen, chloro-pyridines are more reactive in such transformations than their chlorobenzene (B131634) analogues. acs.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group. Research on similar 3-chloropyridine substrates shows that catalyst systems like Pd(dppb)Cl₂ or combinations of a palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] with phosphine (B1218219) ligands [e.g., P(t-Bu)₃, PCy₃] are effective. acs.org The choice of ligand is crucial, with bulky, electron-rich phosphines often being necessary to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step. acs.orgmdpi.com The reaction generally proceeds under basic conditions, with aqueous sodium carbonate being a common choice. acs.org

| Catalyst System | Base | Solvent | Typical Conditions | Yield Range |

|---|---|---|---|---|

| Pd(dppb)Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux, 8h | 65-75% |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | Room Temp to 80 °C | 70-95% |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₃PO₄ | Toluene/H₂O | Room Temp | Moderate to Good |

| (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | Aerobic conditions | Up to 99% |

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are effective for functionalizing dichloropyridines, demonstrating high regioselectivity. nih.gov These methods could potentially be applied to this compound to introduce a variety of alkyl and heteroaryl groups that are challenging to install via Suzuki reactions. nih.gov

Transformations at the Ketone Moiety:

The ketone group in this compound is a versatile handle for further molecular elaboration, particularly through reduction reactions.

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to a chiral secondary alcohol represents a valuable transformation, as chiral pyridyl alcohols are important building blocks in pharmaceuticals and for chiral ligands. thieme-connect.com This can be achieved through several metal-catalyzed methods:

Asymmetric Hydrogenation: This involves the use of molecular hydrogen and a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium.

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. Catalysts for this transformation are frequently derived from iridium, ruthenium, and, more recently, sustainable metals like iron and manganese. thieme-connect.com

Asymmetric Hydrosilylation: This involves the reduction of the ketone with a silane, followed by hydrolysis to yield the alcohol.

The development of catalysts for these reductions is a significant area of research, with a focus on achieving high enantioselectivity and efficiency. thieme-connect.comdoaj.org

| Reaction Type | Metal Catalyst (Examples) | Hydrogen/Hydride Source | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh, Ir complexes with chiral ligands | H₂ | Direct use of hydrogen gas. |

| Asymmetric Transfer Hydrogenation | Ir, Ru, Fe, Mn complexes with chiral ligands | Isopropanol, Formic Acid | Avoids the use of high-pressure H₂. |

| Asymmetric Hydrosilylation | Cu, Rh, Ir complexes | Silanes (e.g., PhSiH₃) | Mild conditions, followed by hydrolysis. |

Deacylative Transformations: In more advanced synthetic strategies, the entire acyl group can be targeted. Iridium-catalyzed C-C bond activation, driven by the formation of a stable aromatic pyrazole, has been shown to remove acyl groups from ketones. nih.gov While this specific transformation requires a hydrazine (B178648) and a 1,3-diene, it highlights the potential for metal catalysts to mediate complex C-C bond cleavage events at the ketone moiety. nih.gov

Mechanistic Considerations:

The mechanisms of these transformations are well-studied. For palladium-catalyzed cross-coupling, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com In the case of this compound, the cycle would begin with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

For ketone reductions, the mechanistic pathways differ. Transfer hydrogenation, for instance, can proceed through various mechanisms depending on the metal and ligands, but often involves the formation of a metal-hydride species that delivers the hydride to the carbonyl carbon. thieme-connect.com Understanding these mechanisms is key to optimizing reaction conditions and catalyst design for specific substrates like the title compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 3-Chloro-4-pyridyl cyclohexylmethyl ketone would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The pyridyl protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and splitting patterns influenced by the chloro and ketone substituents. The protons of the cyclohexyl ring and the methylene (B1212753) group adjacent to the ketone would appear in the aliphatic region (typically δ 1.0-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region (δ 190-220 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the cyclohexyl and methylene carbons would be found in the aliphatic region (δ 20-50 ppm).

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and NOESY, are employed to further elucidate the complex structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclohexyl ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. mzcloud.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and preferred conformation of the molecule. chemicalbook.com

NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is instrumental in conformational analysis. chemicalbook.comnist.gov For this compound, these techniques could determine the preferred orientation of the cyclohexyl ring (e.g., chair conformation with the substituent in an equatorial or axial position) and the rotational conformation around the bond connecting the ketone to the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

A primary fragmentation pathway for ketones involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. google.comjustia.com For this compound, this would likely result in the formation of characteristic fragment ions. The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This level of precision is invaluable for confirming the molecular formula of a newly synthesized compound like this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This technique would be suitable for the analysis of this compound, likely producing a prominent protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group would be expected in the region of 1680-1720 cm⁻¹.

C-H Stretch: Absorption bands for the sp³ hybridized C-H bonds of the cyclohexyl and methylene groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring would be observed above 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Ketone | C=O Stretch | 1680 - 1720 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C, C=N Stretch | 1400 - 1600 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the key chromophores—molecular components that absorb light—are the pyridyl ring and the carbonyl group (C=O). The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The spectrum of this compound is expected to exhibit two primary types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the π-electron system of the 4-pyridyl ring. They typically result in strong absorption bands at shorter wavelengths. youtube.com Conjugation between the pyridine ring and the carbonyl group can influence the position and intensity of these bands. masterorganicchemistry.com

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are characteristically of lower energy and result in a weaker absorption band at a longer wavelength, typically in the 270-300 nm range for ketones. masterorganicchemistry.com

The presence of the chlorine atom as a substituent on the pyridine ring and the cyclohexyl group can cause slight shifts in the absorption maxima (λmax) compared to simpler pyridyl ketones. The solvent used for analysis can also influence the spectrum, particularly the n → π* transition. youtube.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Pyridyl Ring | ~200 - 260 | High (>10,000) |

| n → π | Carbonyl Group | ~270 - 300 | Low (<1,000) |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

Gas Chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC, likely after careful method development to ensure it does not degrade at high temperatures. High-Resolution Gas Chromatography (HRGC), which uses capillary columns, offers superior resolution and sensitivity. cdc.gov

For the analysis of pyridyl compounds, a mid-polarity capillary column is often employed. ijpsonline.com A flame ionization detector (FID) would provide high sensitivity, while a mass spectrometer (MS) detector offers definitive identification based on the compound's mass spectrum and fragmentation pattern. cdc.gov Headspace GC could also be utilized to determine residual solvents from the synthesis process. ijpsonline.com

Table 2: Illustrative GC/HRGC Method Parameters

| Parameter | Value/Description |

| Column | Capillary column (e.g., DB-624, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment of pharmaceutical intermediates and active compounds. iitg.ac.in It is particularly suitable for compounds that may not be sufficiently volatile or stable for GC analysis.

A common approach for a molecule like this compound would be reversed-phase HPLC. nih.gov In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent content in the mobile phase (gradient elution). Detection is typically performed using a UV-Vis detector, set to a wavelength where the compound absorbs strongly, such as the λmax of its π → π* transition. sielc.comauroraprosci.com Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used for ketone analysis, but direct UV detection is feasible due to the inherent chromophores. researchgate.net

Table 3: Illustrative HPLC Method Parameters

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode-Array Detector (DAD) at ~260 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure by mapping electron density. To perform this analysis, a high-quality single crystal of this compound must first be grown.

The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. While specific crystallographic data for this exact compound is not publicly available, analysis of related pyridyl ketone structures shows that such studies provide invaluable insight into the molecule's conformation in the solid state. nih.gov

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-Cl, C-N). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-CO-C). |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent packing forces. |

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone

In Silico Prediction of Molecular Descriptors and Reactivity Indices

The electronic properties and reactivity of 3-Chloro-4-pyridyl cyclohexylmethyl ketone can be extensively studied using computational methods, particularly Density Functional Theory (DFT). Such studies allow for the calculation of various molecular descriptors and global reactivity indices that help in understanding the molecule's behavior in chemical reactions.

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sid.ir

The presence of the chloro substituent on the pyridine (B92270) ring is expected to influence the electronic distribution and, consequently, the reactivity indices. Halogenation can impact the electrophilicity and nucleophilicity of different sites within the molecule. rsc.org Computational studies on similar halogenated pyridines and pyridyl ketones provide a framework for predicting these properties for the title compound. nih.govresearchgate.net

The following table presents a hypothetical set of predicted molecular descriptors for this compound, based on typical values obtained for similar organic molecules in computational studies.

| Molecular Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to act as an electrophile |

These values are illustrative and would require specific DFT calculations for precise determination.

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular chemistry and crystal engineering of organic compounds. For this compound, several types of non-covalent interactions are anticipated, with halogen bonding being of particular interest due to the presence of the chlorine atom.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. This interaction involves the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring or the oxygen atom of the ketone group. acs.org Theoretical studies on chloro-substituted pyridines have shown that these interactions can be significant in determining the crystal packing. researchgate.net The strength and directionality of these halogen bonds can be evaluated using computational methods like Atoms in Molecules (AIM) theory and Hirshfeld surface analysis. scielo.org.mxresearchgate.net

Other Non-Covalent Interactions: In addition to halogen and hydrogen bonds, π-π stacking interactions between the pyridine rings of adjacent molecules can also be a stabilizing factor in the solid state. scielo.org.mx Van der Waals forces also contribute significantly to the intermolecular interactions. Computational tools such as Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. researchgate.net

The following table summarizes the potential non-covalent interactions and the computational methods used to study them.

| Interaction Type | Donor | Acceptor | Computational Investigation Method |

| Halogen Bond | C-Cl (σ-hole) | N (pyridine), O (ketone) | AIM, Hirshfeld Surface Analysis, MEP Analysis |

| Hydrogen Bond | C-H (cyclohexyl, pyridine) | O (ketone), N (pyridine) | NCI Analysis, AIM, Hirshfeld Surface Analysis |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Hirshfeld Surface Analysis, NCI Analysis |

Structure Activity Relationship Sar Studies of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone Analogues Chemical and Mechanistic Focus

Influence of Ketone Substitution on Chemical Reactivity Profiles

The ketone functional group is a primary site for chemical reactions, particularly nucleophilic additions. libretexts.org Its reactivity is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the carbonyl group. weebly.com Substituting the groups attached to the carbonyl can modulate these factors and, consequently, the compound's reactivity profile.

The carbonyl carbon possesses sp2 hybridization, resulting in a planar geometry with bond angles of approximately 120°. weebly.com This planarity allows for nucleophilic attack from either face of the molecule. weebly.com The presence of the bulky cyclohexyl group on one side and the pyridyl group on the other creates a specific steric and electronic environment that influences the trajectory of incoming nucleophiles. researchgate.net

Modifications to the ketone itself, such as reduction to a secondary alcohol, conversion to an oxime, or alteration of the alkyl chain, can drastically change its chemical nature. For instance, the conversion to an oxime introduces a nitrogen atom, which can alter the electronic distribution and provide an additional site for hydrogen bonding. researchgate.net Nickel-catalysed Suzuki–Miyaura reactions have shown that the presence and coordination of aldehydes and ketones can significantly influence reaction selectivity and rate, sometimes overriding standard reactivity patterns of aryl halides. nih.gov

Table 1: Predicted Impact of Ketone Modifications on Chemical Reactivity

| Modification | Expected Change in Electrophilicity | Potential Influence on Reactivity |

| Reduction to secondary alcohol | Elimination of carbonyl electrophilicity | Becomes a nucleophile/H-bond donor; loses susceptibility to nucleophilic addition at that carbon. |

| Conversion to imine/oxime | Decreased C=N electrophilicity vs. C=O | Alters geometry and hydrogen bonding capacity; may participate in different cycloaddition or rearrangement reactions. researchgate.net |

| α-Halogenation | Increased carbonyl electrophilicity | Enhances susceptibility to nucleophilic attack; can serve as a leaving group in substitution reactions. libretexts.org |

| Introduction of α,β-unsaturation | Creates a conjugated system | Allows for 1,4-conjugate (Michael) addition in addition to 1,2-addition at the carbonyl. researchgate.net |

This table is generated based on established principles of organic chemistry reactivity. researchgate.netlibretexts.org

Impact of Pyridine (B92270) Ring Modifications on Molecular Interactions

The pyridine ring, being an electron-deficient aromatic system, plays a critical role in the molecule's intermolecular interactions. youtube.com Modifications to this ring, such as altering the position of the chloro substituent or introducing other functional groups, can significantly impact its electronic properties and how it interacts with other molecules or surfaces. nih.govrsc.org

Theoretical studies on substituted pyridines demonstrate that the nature and position of substituents modulate the electrostatic potential at the nitrogen atom. nih.gov For example, electron-donating groups increase the negative electrostatic potential, enhancing its ability to act as a hydrogen bond acceptor or a ligand for metal cations. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen. nih.govresearchgate.net In a series of NNN pincer-type ligands, substituents on the 4-position of the pyridine ring were shown to alter the electron donor ability of the ligand, which was reflected in the bond lengths of their Cu(II) complexes. nih.gov Electron-withdrawing groups generally led to longer N-pyridine-Cu(ii) bond lengths compared to electron-donating groups. nih.gov

Computational studies combining Molecular Dynamics (MD) and Density Functional Theory (DFT) on the interaction of pyridine with copper iodide surfaces show a combination of noncovalent Cu⋯N, π-interactions, and hydrogen bonding. rsc.org Such findings are crucial for understanding how analogues of 3-Chloro-4-pyridyl cyclohexylmethyl ketone might bind to surfaces or biological macromolecules.

Table 2: Influence of Pyridine Substituents on Molecular Electrostatic Potential (MEP)

| Substituent at 4-Position | Hammett Constant (σp) | MEP at Nitrogen (kJ/mol) (Representative Values) | Expected Interaction Strength (as H-bond acceptor) |

| -NH₂ | -0.66 | -150 | Strongest |

| -CH₃ | -0.17 | -135 | Strong |

| -H | 0.00 | -125 | Moderate |

| -Cl | +0.23 | -118 | Weaker |

| -CN | +0.66 | -110 | Weak |

| -NO₂ | +0.78 | -105 | Weakest |

Data compiled and adapted from theoretical studies on para-substituted pyridines. nih.gov Absolute MEP values are illustrative and depend on the computational method.

Role of the Cyclohexyl Moiety in Stereochemical Control and Steric Effects

The cyclohexyl group is a bulky, non-planar moiety that significantly influences the stereochemical outcome of reactions at the adjacent ketone. Its conformational flexibility, primarily existing in a stable chair conformation, dictates the spatial arrangement of atoms and can sterically hinder the approach of reactants from one face of the molecule over the other. libretexts.org

In nucleophilic additions to cyclohexanones, the stereoselectivity is determined by a balance between steric hindrance, which favors equatorial attack, and electronic stabilizing interactions, which can favor axial attack. researchgate.net The Cieplak model, for instance, postulates that the transition state can be stabilized by electron donation from adjacent C-C or C-H sigma bonds into the newly forming sigma-antibonding orbital (σ*) of the bond to the nucleophile. researchgate.net Because axial C-H bonds are often better sigma donors, this can lead to a preference for axial attack, especially with smaller nucleophiles. researchgate.net

The presence of the large cyclohexyl ring in this compound is expected to exert substantial stereochemical control. acs.org The orientation of the cyclohexyl ring relative to the planar carbonyl group will create a diastereotopic environment, meaning the two faces of the carbonyl (Re and Si faces) are not equivalent. libretexts.org Attack of a nucleophile will lead to the formation of a new chiral center, and the ratio of the resulting diastereomers will be determined by the energetic preference for one transition state over the other. libretexts.orglumenlearning.com

Table 3: Factors Influencing Stereoselectivity of Nucleophilic Addition to Cyclohexyl Ketones

| Factor | Influence on Stereochemical Outcome | Example/Explanation |

| Steric Hindrance | Favors attack from the less hindered (equatorial) direction to avoid 1,3-diaxial interactions. | Large nucleophiles (e.g., Grignard reagents) predominantly attack from the equatorial side. researchgate.net |

| Torsional Strain | Minimized when the incoming nucleophile avoids eclipsing interactions with adjacent substituents. | The Felkin-Anh model predicts nucleophilic attack anti-periplanar to the largest group. |

| Electronic Effects | Stabilization of the transition state via hyperconjugation can favor axial attack. | Donation from axial C-H σ-bonds into the forming Nu-C σ* orbital can lower the transition state energy. researchgate.net |

| Chelation Control | The presence of a Lewis acidic metal can coordinate to the carbonyl oxygen and another heteroatom, creating a rigid cyclic transition state. | If a chelating group is present on the cyclohexyl ring, it can lock the conformation and direct attack. |

This table synthesizes principles from studies on nucleophilic addition to cyclic ketones. researchgate.netlibretexts.org

Effects of Halogenation (Chlorine) on Electronic Properties and Reactivity

Quantum chemical calculations and spectroscopic studies on chlorinated pyridines confirm these effects. rsc.orgnu.edu.kz The introduction of a chlorine atom alters the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and intramolecular charge delocalization. rsc.orgresearchgate.net This modification of electronic properties directly influences the reactivity of the pyridine ring, for example, by making it more susceptible to nucleophilic aromatic substitution, while making electrophilic substitution more difficult. nih.gov The chlorine atom also influences the strength of molecular interactions; for instance, it can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a nucleophile. acs.orgresearchgate.net

Table 4: Calculated Effects of 3-Chlorination on Pyridine Properties

| Property | Pyridine (Unsubstituted) | 3-Chloropyridine (B48278) | Change upon Chlorination |

| Dipole Moment (Debye) | ~2.2 D | ~2.6 D | Increase |

| LUMO Energy (eV) | Lowered | Destabilizes the ring for electrophilic attack, stabilizes for nucleophilic attack. | |

| NBO Charge on Nitrogen | More negative | Less negative | Reduces basicity and H-bond acceptor strength. |

| Reactivity toward Electrophiles | More reactive | Less reactive | Ring is deactivated due to inductive withdrawal. youtube.com |

This table represents general trends derived from computational studies on halogenated pyridines. nih.govrsc.org Specific values are highly dependent on the computational method.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can be used to predict the properties of new, unsynthesized analogues, thereby guiding rational chemical design and prioritizing synthetic efforts. biointerfaceresearch.commdpi.com

For a series of analogues of this compound, a QSAR study would involve several key steps:

Data Set Generation: A diverse set of analogues would be synthesized, varying substituents on the pyridine and cyclohexyl rings, and modifications to the ketone.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These are numerical values that encode structural, physicochemical, electronic, and topological features of the molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that links the descriptors to the measured chemical property (e.g., reaction rate, binding affinity). nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

The resulting QSAR model can provide mechanistic insights by identifying which descriptors are most important for predicting the activity, thus highlighting the key molecular features driving the property of interest. researchgate.net

Table 5: Potential Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Property Represented | Relevance to SAR |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, polarizability, susceptibility to attack. | Crucial for modeling electrostatic interactions and reactivity at the ketone and pyridine nitrogen. |

| Steric / 3D | Molar Volume, Surface Area, Ovality, Shadow Indices | Molecular size and shape. | Important for quantifying the steric effects of the cyclohexyl group and other substituents. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. | Can capture subtle structural differences that influence overall molecular properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity. | Relates to solubility and the ability to cross nonpolar barriers. |

This table outlines descriptor types commonly used in QSAR studies for drug design and chemical reactivity prediction. mdpi.comnih.gov

In Vitro and Theoretical Metabolic Transformation Studies of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the rate of metabolic clearance of a compound in the body. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. While no specific data exists for 3-Chloro-4-pyridyl cyclohexylmethyl ketone, a hypothetical assessment can be projected.

The metabolic stability of a compound is often expressed as its half-life (t½) or intrinsic clearance (Clint). A compound with low stability (short half-life) is likely to be rapidly metabolized, potentially leading to low bioavailability and short duration of action. Conversely, a highly stable compound may have a longer duration of action but could accumulate in the body, raising potential safety concerns.

The stability of this compound would be influenced by its susceptibility to enzymatic attack. The ketone and cyclohexyl moieties are potential sites for metabolism. Ketones can be metabolically stable, but they can also undergo reduction to the corresponding alcohol. nih.gov The pyridyl ring, especially with a chlorine substituent, could also be a target for metabolic enzymes.

Hypothetical In Vitro Metabolic Stability Data for this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

This table is illustrative and does not represent actual experimental data.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, Aldehyde Oxidase)

The metabolism of most drugs is carried out by a limited number of enzyme superfamilies. For this compound, the following enzymes are predicted to be involved:

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important enzyme system for the oxidative metabolism of drugs. mdpi.com Specific isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of a vast number of xenobiotics. nih.gov The metabolism of the analogous compound chlorpyrifos (B1668852) involves CYP1A2, 2B6, 2C19, and 3A4. nih.gov It is likely that one or more of these isoforms would be involved in the metabolism of this compound.

Aldo-Keto Reductases (AKRs): The reduction of the ketone group to a secondary alcohol is likely catalyzed by members of the aldo-keto reductase superfamily.

Computational Prediction of Sites of Metabolism (SOMs)

In the absence of experimental data, computational models can be used to predict the most likely sites of metabolism (SOMs) on a molecule. nih.govnih.gov These tools use a variety of approaches, including rule-based systems, machine learning, and quantum mechanics, to predict the reactivity of different atoms in a molecule towards metabolic enzymes. nih.govsemanticscholar.org

For this compound, a computational prediction would likely highlight several potential SOMs:

The cyclohexyl ring: Certain positions on the cyclohexyl ring would be predicted as susceptible to hydroxylation.

The nitrogen atom of the pyridine (B92270) ring: This would be a predicted site for N-oxidation.

These computational predictions can guide the design of in vitro metabolism studies and help in the early identification of potential metabolites.

Strategies for Modulating Metabolic Stability via Structural Modification (e.g., Deuteration, Steric Hindrance)

The metabolic stability of a compound is a critical factor in its pharmacokinetic profile, influencing its half-life and bioavailability. Modifications to a molecule's structure can be strategically employed to protect metabolically labile sites from enzymatic degradation.

Deuteration

One common strategy to enhance metabolic stability is "deuterium switching," which involves the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at sites susceptible to metabolic oxidation. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. nih.gov This "kinetic isotope effect" can significantly slow down the rate of metabolism by enzymes such as cytochrome P450s, thereby increasing the compound's stability. nih.gov